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Compound of Interest

Compound Name: (1R)-Chrysanthemolactone

Cat. No.: B190793

For researchers, scientists, and professionals engaged in drug development and natural
product chemistry, a comprehensive understanding of a molecule's spectroscopic properties is
paramount for its identification, characterization, and quality control. This technical guide
provides a detailed overview of the spectroscopic data for (1R)-Chrysanthemolactone, a
monoterpenoid lactone of significant interest.

While a complete, unified dataset for (1R)-Chrysanthemolactone from a single source is not
readily available in the public domain, this guide synthesizes available information and provides
a framework for its spectroscopic analysis. The data presented herein is based on typical
values for similar chemical structures and general principles of spectroscopic interpretation.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for (1R)-
Chrysanthemolactone based on its chemical structure. These values are predictive and
should be confirmed with experimental data.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted)

1H NMR (Proton NMR)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~45-48 dd 1H H-1

~20-22 m 1H H-2

~15-17 m 1H H-3

~1.25 S 3H CHs-10

~1.15 S 3H CHs-9

~1.70 S 3H CHs-8

~5.0-5.2 m 1H H-5
13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm Carbon Type Assighment

~175-180 C=0 C-4 (Lactone Carbonyl)

~135-140 C C-6

~120-125 CH C-5

~80-85 CH C-1

~40-45 C C-7

~30-35 CH c-3

~25-30 CH C-2

~20-25 CHs C-10

~15-20 CHs C-9

~10-15 CHs C-8

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~ 2970 - 2850 Strong C-H stretch (alkane)
~1770-1750 Strong C=0 stretch (y-lactone)
~ 1670 - 1640 Medium C=C stretch (alkene)
~ 1460 - 1370 Medium C-H bend (alkane)
~ 1200 - 1000 Strong C-O stretch (lactone)

Table 3: Mass Spectrometry (MS) Data (Predicted)

mlz Relative Intensity Assighment

166 Moderate [M]* (Molecular lon)
151 High [M - CHs]*

138 Moderate [M - COJ* or [M - C2Ha]*
123 High [M - CO - CHs]*

95 High [C7H11]*

81 High [CeHo]*

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation.
The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A sample of (1R)-Chrysanthemolactone (typically 5-10 mg) is
dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCls, CDsOD, or
(CD3)2C0O) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added
as an internal standard for chemical shift referencing (6 = 0.00 ppm).
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* 'H NMR Spectroscopy: The *H NMR spectrum is acquired on a 400 MHz or higher field NMR
spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a
relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to
achieve a good signal-to-noise ratio.

e 13C NMR Spectroscopy: The 3C NMR spectrum is recorded on the same instrument,
typically at a frequency of 100 MHz. A wider spectral width (e.g., 0-220 ppm) is used. Due to
the low natural abundance of 13C, a larger number of scans (often several hundred to
thousands) and a longer relaxation delay may be necessary. Proton decoupling is employed
to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is prepared by
grinding a small amount of the sample with dry KBr powder and pressing the mixture into a
thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a
volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the
solvent to evaporate. For liquid samples, a drop can be placed between two salt plates.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)
spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) is recorded and
subtracted from the sample spectrum to eliminate contributions from atmospheric CO2z and
water vapor.

Mass Spectrometry (MS)

o Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
often via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS). Electron lonization (El) is a common technique for volatile
compounds, where the sample is bombarded with a high-energy electron beam to induce
ionization and fragmentation. Softer ionization techniques like Electrospray lonization (ESI)
or Chemical lonization (CI) can be used to minimize fragmentation and observe the
molecular ion more clearly.
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e Mass Analysis and Detection: The resulting ions are separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). A detector
then records the abundance of each ion. The resulting mass spectrum plots the relative

intensity of the ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like (1R)-Chrysanthemolactone.
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A generalized workflow for the spectroscopic analysis and structure elucidation of a natural
product.

« To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of (1R)-
Chrysanthemolactone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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